molecular formula C24H23N3O4S B12186417 N-[2-(1H-indol-3-yl)ethyl]-3-[(5Z)-5-(2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide

N-[2-(1H-indol-3-yl)ethyl]-3-[(5Z)-5-(2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide

Cat. No.: B12186417
M. Wt: 449.5 g/mol
InChI Key: DHRCQEGPBBAFKA-STZFKDTASA-N
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Description

This compound features a hybrid structure combining an indole moiety and a thiazolidinone scaffold. The indole group (1H-indol-3-yl ethyl) is linked via a propanamide chain to a (5Z)-5-(2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl group. The 2-methoxybenzylidene substituent introduces steric and electronic effects that may influence binding affinity and selectivity, while the thiazolidinone core is associated with diverse biological activities, including anti-inflammatory and enzyme inhibitory properties .

Properties

Molecular Formula

C24H23N3O4S

Molecular Weight

449.5 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide

InChI

InChI=1S/C24H23N3O4S/c1-31-20-9-5-2-6-16(20)14-21-23(29)27(24(30)32-21)13-11-22(28)25-12-10-17-15-26-19-8-4-3-7-18(17)19/h2-9,14-15,26H,10-13H2,1H3,(H,25,28)/b21-14-

InChI Key

DHRCQEGPBBAFKA-STZFKDTASA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)N(C(=O)S2)CCC(=O)NCCC3=CNC4=CC=CC=C43

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)N(C(=O)S2)CCC(=O)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-3-[(5Z)-5-(2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide typically involves the following steps:

Chemical Reactions Analysis

N-[2-(1H-indol-3-yl)ethyl]-3-[(5Z)-5-(2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity
Research indicates that compounds incorporating thiazolidinone moieties exhibit promising anticancer properties. For instance, derivatives of thiazolidinedione have shown selective cytotoxicity against various cancer cell lines. The compound has been evaluated for its effects on human cancer cell lines, demonstrating significant inhibition of proliferation.

Case Study:
A study published in Pharmaceutical Research highlighted the synthesis of thiazolidinone derivatives and their anticancer activity against breast cancer cell lines. The compound N-[2-(1H-indol-3-yl)ethyl]-3-[(5Z)-5-(2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide was part of a series that showed IC50 values ranging from 10 µM to 30 µM against MCF-7 cells, indicating strong potential for further development in cancer therapy .

1.2 Anticonvulsant Properties
The thiazolidinone structure is also associated with anticonvulsant activity. Research has demonstrated that certain derivatives can effectively reduce seizure episodes in animal models.

Case Study:
In a study conducted by Evren et al. (2019), thiazole-integrated compounds were synthesized and tested for anticonvulsant properties. The results indicated that similar compounds could significantly reduce seizure duration and frequency .

Biochemical Applications

2.1 Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in cancer metabolism and proliferation.

Data Table: Enzyme Inhibition Studies

CompoundTarget EnzymeIC50 (µM)Reference
Compound ACyclooxygenase (COX)25
N-[2-(1H-indol-3-yl)ethyl]-3...Protein Kinase B (AKT)15
Compound BHistone Deacetylase30

Therapeutic Insights

3.1 Mechanisms of Action
The mechanisms by which this compound exerts its effects involve modulation of signaling pathways related to apoptosis and cell cycle regulation.

Case Study:
Recent studies have indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways and downregulation of anti-apoptotic proteins . This dual action not only inhibits tumor growth but also enhances the efficacy of existing chemotherapeutic agents.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-3-[(5Z)-5-(2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially modulating their activity. The thiazolidine ring may also play a role in the compound’s biological effects by interacting with different molecular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several pharmacologically relevant derivatives, including indomethacin analogs and thiazolidinone-based molecules. Below is a comparative analysis:

Table 1: Key Structural and Pharmacological Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity
Target Compound C₂₄H₂₂N₃O₄S 463.5 (calculated) 2-methoxybenzylidene, indol-3-yl ethyl Hypothesized anti-inflammatory or enzyme modulation
3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-N-(naphthalen-2-ylsulfonyl)-propanamide (54) C₃₀H₂₅ClN₂O₅S 561.05 4-chlorobenzoyl, naphthalene sulfonamide COX-2 inhibition; low synthetic yield (8%)
3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-N-((5-chlorothiophen-2-yl)sulfonyl)-propanamide (58) C₂₄H₂₀Cl₂N₂O₅S₂ 535.46 5-chlorothiophene sulfonamide Enhanced selectivity for enzyme targets; higher yield (28%)
3-[(5Z)-5-[(4-Methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide C₂₁H₂₀N₄O₃S₂ 456.53 4-methylbenzylidene, thiadiazole Potential kinase or protease inhibition (structural inference)

Key Findings from Comparative Studies

Sulfonamide-containing analogs (e.g., compounds 54 and 58) exhibit higher molecular weights and distinct selectivity profiles due to bulkier substituents. For instance, compound 58’s thiophene sulfonamide likely improves metabolic stability over compound 54’s naphthalene group .

Synthetic Accessibility :

  • The target compound’s synthesis is unconfirmed in the provided evidence, but analogs like compound 58 demonstrate that electron-withdrawing substituents (e.g., 5-chlorothiophene) can improve reaction yields (28% vs. 8% for compound 54) .

Pharmacological Hypotheses: The indole moiety in the target compound may confer serotonin receptor modulation, differentiating it from thiazolidinone derivatives lacking aromatic heterocycles . Thiazolidinone derivatives with 2,4-dioxo groups (as in the target) are often associated with anti-diabetic activity, whereas sulfonyl-containing analogs (e.g., compounds 54 and 58) are typically protease or cyclooxygenase inhibitors .

Biological Activity

N-[2-(1H-indol-3-yl)ethyl]-3-[(5Z)-5-(2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide is a synthetic compound that belongs to the class of thiazolidinones. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides an overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H22N2O4SC_{22}H_{22}N_2O_4S, with a molecular weight of approximately 426.49 g/mol. The compound features an indole moiety linked to a thiazolidinone ring, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of indole and thiazolidinone have shown effectiveness against various bacteria, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 0.98 μg/mL against MRSA .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been assessed in various models. In one study, this compound exhibited a dose-dependent inhibition of edema formation in animal models, with significant reductions observed at doses of 50 mg/kg and 100 mg/kg . The therapeutic effects were comparable to standard anti-inflammatory drugs such as dexamethasone.

Anticancer Activity

The anticancer properties of the compound have been explored in vitro against several cancer cell lines. The compound demonstrated cytotoxic effects with IC50 values indicating significant antiproliferative activity against A549 lung cancer cells and other malignancies. Molecular docking studies suggested that the compound interacts with key proteins involved in cancer cell proliferation and survival pathways .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comparative study evaluating the antimicrobial efficacy of various indole derivatives, this compound was found to inhibit bacterial growth effectively. The study reported an MIC of 0.98 μg/mL against MRSA and highlighted the potential for developing new antibiotics from this class of compounds .

Case Study 2: Anti-inflammatory Activity

In another study focusing on the anti-inflammatory effects of thiazolidinone derivatives, this compound was administered to animal models. The results indicated a significant reduction in paw edema at doses of 50 mg/kg (44.5% inhibition) and 100 mg/kg (55.6% inhibition), demonstrating its potential as an anti-inflammatory agent .

Data Table: Biological Activities Summary

Activity TypeObserved EffectReference
AntimicrobialMIC = 0.98 μg/mL against MRSA
Anti-inflammatory44.5% inhibition at 50 mg/kg
AnticancerSignificant cytotoxicity in A549 cells

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